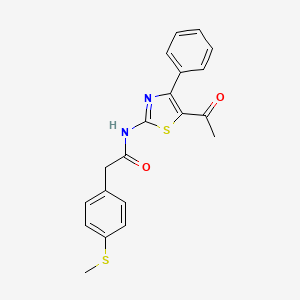

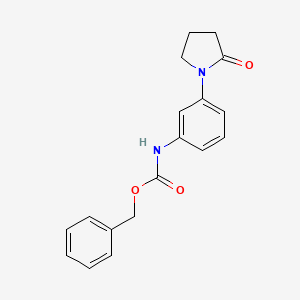

![molecular formula C17H23N3O B2530887 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-61-8](/img/structure/B2530887.png)

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a chemical that appears to be related to several research areas, including organic synthesis, crystallography, and medicinal chemistry. The tert-butyl group is a common structural motif in medicinal chemistry due to its steric bulk, which can influence the biological activity of a compound. The benzo[d]imidazol-2-yl group is a heterocyclic aromatic, which is often found in compounds with various biological activities. Pyrrolidin-2-one is a lactam, a cyclic amide that can also contribute to the bioactivity of a compound.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a one-pot synthesis involving C–H bond activation has been reported for the ortho-arylation of 9-(pyridin-2-yl)-9H-carbazoles, which shares some structural features with the compound . The synthesis process utilized palladium(II)-catalyzed activation and was optimized using silver nitrate and tert-butyl alcohol. The presence of a tert-butyl group in the compound of interest suggests that similar synthetic strategies might be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives with tert-butyl groups were studied, providing insights into the molecular conformations and intermolecular interactions . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds containing tert-butyl groups can be influenced by the steric hindrance they provide. In the context of the compound of interest, the tert-butyl group could affect the reactivity of the pyrrolidin-2-one moiety or the benzo[d]imidazol-2-yl group. The literature does not provide specific reactions for the exact compound , but studies on similar structures can offer insights into potential reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" would be influenced by its functional groups. The tert-butyl group is known to impart hydrophobic character and can affect the solubility of the compound. The lactam ring could contribute to hydrogen bonding, potentially affecting the compound's solubility and melting point. The aromatic benzo[d]imidazol-2-yl group could contribute to the compound's UV-Vis absorption properties, making it potentially useful in spectroscopic studies. However, specific data on the physical and chemical properties of the compound are not provided in the literature .

科学的研究の応用

Synthesis and Structure

- The compound 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is related to the class of compounds that have been extensively studied for their chemical synthesis and structural properties. For instance, 2-imidazolines can be efficiently prepared from aldehydes and ethylenediamines using tert-butyl hypochlorite, leading to high-yield products like 1,3-bis(imidazolin-2-yl)benzene, indicating the versatility of related compounds in chemical synthesis (Ishihara & Togo, 2007).

- Research on ruthenium(II) carbonyl chloride complexes, including those with pyridine-functionalised N-heterocyclic carbenes similar to the tert-butyl and imidazolyl groups in the query compound, has shown significant catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Medicinal Chemistry Applications

- In medicinal chemistry, imidazo[1,2-a]pyridines, which share structural similarity with the query compound, have been synthesized as potential antisecretory and cytoprotective antiulcer agents. These compounds, such as 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, have demonstrated cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers (Starrett et al., 1989).

- Another area of application in medicinal chemistry involves N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amines. These derivatives of imidazo[1,2-a]pyridine have been analyzed through crystal structure and Hirshfeld surface analysis, which is critical for understanding the molecular interactions and properties relevant to drug design (Dhanalakshmi et al., 2018).

Catalysis and Material Science

- The compound's relation to benzo[4,5]imidazo[1,2-a]pyridine derivatives, known for their ease of synthesis and potential in various applications, indicates its potential utility in material science and catalysis. These derivatives have been synthesized through reactions involving acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing their adaptability in creating diverse molecular structures (Goli-Garmroodi et al., 2015).

- The study of cadmium(II) MOFs (metal-organic frameworks) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, related to the query compound, indicates potential applications in material science, especially in the design of novel coordination polymers with unique structural and functional properties (Li et al., 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-tert-butyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-5-19-14-9-7-6-8-13(14)18-16(19)12-10-15(21)20(11-12)17(2,3)4/h6-9,12H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUJRNCBFUTGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

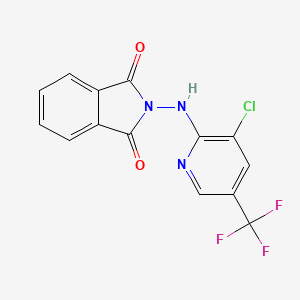

![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)

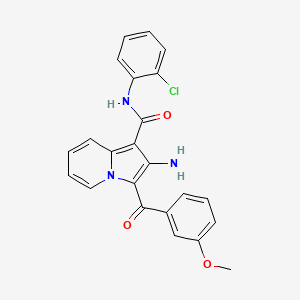

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2530809.png)

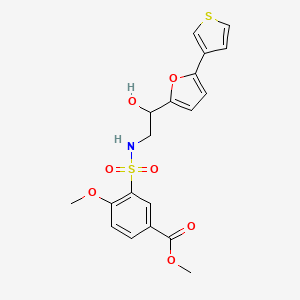

![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)